2-Bromo-3-fluoro-6-methyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 249.037 g/mol. The compound features a complex structure characterized by the presence of bromine, fluorine, and nitro functional groups, making it a significant intermediate in organic synthesis and pharmaceutical applications. This compound is classified under the category of bromoanilines, which are known for their diverse reactivity in chemical reactions.
The synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common method includes the following steps:
The molecular structure of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline can be described as follows:
InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3
, which provides a unique identifier for its structure .2-Bromo-3-fluoro-6-methyl-4-nitroaniline is involved in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline is complex due to its structural features:
The physical and chemical properties of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy provide insights into the molecular environment:
The applications of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2